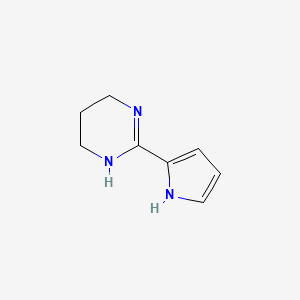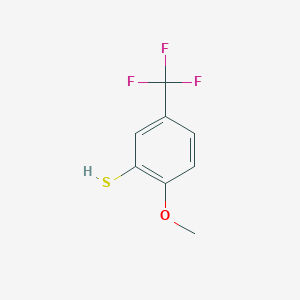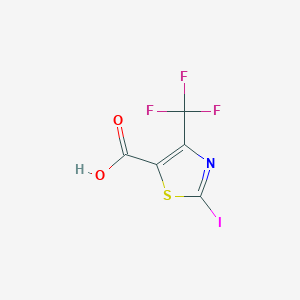
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound containing sulfur, nitrogen, iodine, and fluorine atoms It is a derivative of thiazole, a five-membered ring structure with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with an α-haloketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Derivatives with various functional groups replacing the iodine atom.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.
Biological Research: The compound is used as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways.
Material Science: The compound’s electronic properties, such as electron affinity and conductivity, are exploited in the design of electronic devices.
Agricultural Chemistry: The compound may act as an inhibitor of specific enzymes in pests or weeds, leading to their death or growth inhibition.
Comparison with Similar Compounds
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives:
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an iodine atom. It may have different reactivity and biological activity.
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid: Contains an amino group instead of an iodine atom, leading to different chemical properties and applications.
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid: Contains a chlorine atom instead of an iodine atom, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of the iodine and trifluoromethyl groups, which impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C5HF3INO2S |
|---|---|
Molecular Weight |
323.03 g/mol |
IUPAC Name |
2-iodo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5HF3INO2S/c6-5(7,8)2-1(3(11)12)13-4(9)10-2/h(H,11,12) |
InChI Key |
CCVGIZNDXHPUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(S1)I)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


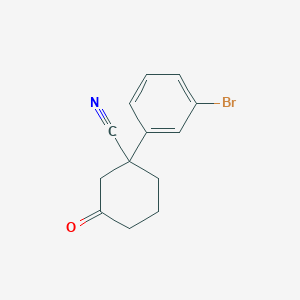
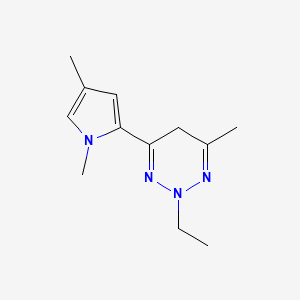
![11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)
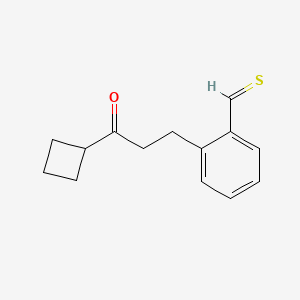
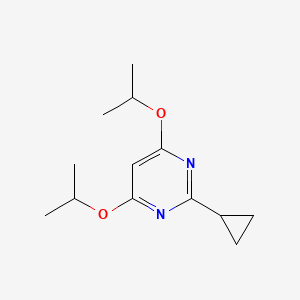
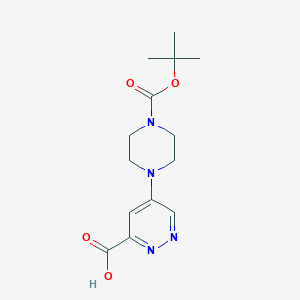
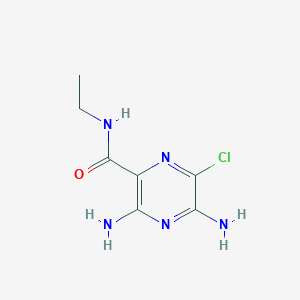
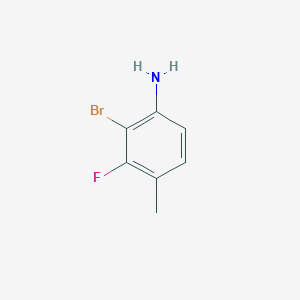

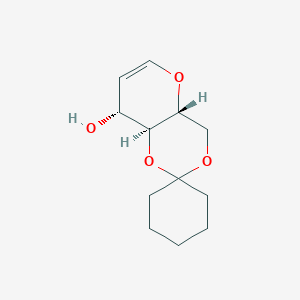
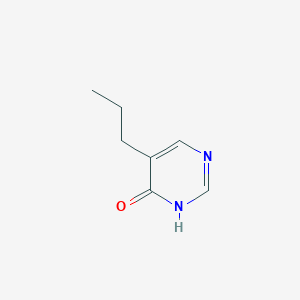
![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
